molecular formula C17H19N3O5 B2499444 Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate CAS No. 2034560-11-5

Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B2499444
CAS No.: 2034560-11-5
M. Wt: 345.355
InChI Key: GEKXKWRGYUHWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.355. The purity is usually 95%.
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Scientific Research Applications

Novel Neuropeptide Y Y1 Receptor Antagonists

A study on novel benzimidazoles derived from indole 2, synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aims at developing antiobesity drugs. The research focused on optimizing the orientation of the piperidine ring nitrogen relative to the benzimidazole for maximizing affinity for the Y1 receptor, indicating the potential of piperidine-based compounds in receptor targeting and drug development (Zarrinmayeh et al., 1998).

P2X(7) Receptor Antagonists

Research into novel 2,5-dioxoimidazolidine-based conformationally constrained analogues of KN62 demonstrated their development as P2X7 receptor (P2X7R) antagonists. This study utilized a rigidification strategy of the tyrosine backbone, indicating the relevance of 2,5-dioxoimidazolidine in the design of receptor antagonists with potential applications in treating inflammatory and pain conditions (Park et al., 2015).

Antiproliferative Effects on Human Leukemic Cells

The synthesis and antiproliferative effects of a series of 2, 3 disubstituted 4-thiazolidinone analogues on human leukemic cells demonstrated the potential of piperidine-based compounds in cancer therapy. These compounds showed potent cytotoxic activity, indicating their usefulness in developing new anticancer drugs (Kumar et al., 2014).

Electrochemical, Thermodynamic, and Quantum Chemical Studies

A study on the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid solution highlights the potential industrial applications of benzimidazole derivatives in corrosion inhibition. This research underscores the versatility of benzimidazole compounds in applications beyond medicinal chemistry, including materials science (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse and depends on the specific derivative and its biological target .

Safety and Hazards

The safety and hazards of piperidine derivatives can vary widely depending on the specific compound. Some piperidine derivatives can be harmful if swallowed .

Future Directions

Piperidine derivatives continue to be a focus of research due to their wide range of biological activities and their importance in the pharmaceutical industry . Future research will likely continue to explore new synthesis methods, biological applications, and potential drugs containing the piperidine moiety .

Properties

IUPAC Name

methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-25-16(23)13-5-3-2-4-12(13)15(22)19-8-6-11(7-9-19)20-14(21)10-18-17(20)24/h2-5,11H,6-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKXKWRGYUHWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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